3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine

NAAA inhibition Inflammation Pain

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine (CAS 893734-49-1 / 1048915-78-1; molecular formula C₁₃H₁₂FNO; MW 217.24 g/mol) is a fluorinated biphenylamine building block characterized by a 3'-fluoro and 4'-methoxy substitution pattern on the distal phenyl ring and a free 4-amine handle on the proximal ring. The compound is commercially available at 97–98% purity from multiple vendors and is classified as a research chemical for laboratory use only.

Molecular Formula C13H12FNO
Molecular Weight 217.24 g/mol
Cat. No. B13620097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine
Molecular FormulaC13H12FNO
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC=C(C=C2)N)F
InChIInChI=1S/C13H12FNO/c1-16-13-7-4-10(8-12(13)14)9-2-5-11(15)6-3-9/h2-8H,15H2,1H3
InChIKeyWJLUFPSIXROZJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine: A Differentiated Fluorinated Biphenylamine Building Block for Medicinal Chemistry Procurement


3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine (CAS 893734-49-1 / 1048915-78-1; molecular formula C₁₃H₁₂FNO; MW 217.24 g/mol) is a fluorinated biphenylamine building block characterized by a 3'-fluoro and 4'-methoxy substitution pattern on the distal phenyl ring and a free 4-amine handle on the proximal ring. The compound is commercially available at 97–98% purity from multiple vendors and is classified as a research chemical for laboratory use only . Its structural features enable derivatization into biologically active molecules through sulfonamide formation, amide coupling, reductive amination, and isothiocyanate conjugation, with documented applications in N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor programs [1] and KAT6A histone acetyltransferase inhibitor development [2].

Why Generic Substitution Fails: Positional Isomerism and Substitution Pattern Dictate Biological Outcome for 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine Derivatives


In biphenylamine-based inhibitor programs, the precise position of the fluoro and methoxy substituents on the distal ring is not a trivial structural variation—it fundamentally governs target engagement. Within the same NAAA inhibitor chemotype (US9963444), relocating the methoxy group from the 4'-position to the 3'-position while retaining the 3-fluoro on the proximal ring converts an essentially inactive compound (IC₅₀ > 1,000 nM, Example 62) into a sub-nanomolar inhibitor (IC₅₀ = 0.470 nM, Example 78), a difference exceeding 2,000-fold [1]. Similarly, removal of the methoxy group entirely (4'-fluoro analog, Example 77) yields an IC₅₀ of 55 nM in the HTS assay format—illustrating that the 4'-methoxy group is not potency-enhancing in this scaffold but rather attenuates activity in a regioisomer-dependent manner [1]. These data demonstrate that the 3'-fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine scaffold occupies a distinct SAR niche: it is not interchangeable with its 3'-methoxy regioisomer or with simpler 4'-fluoro biphenyl amines. Procurement of the correct positional isomer is therefore essential for reproducing published SAR and for maintaining integrity in lead optimization campaigns targeting NAAA, KAT6A, or related enzymes [2].

Quantitative Differentiation Evidence: 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine Versus Closest Structural Analogs


NAAA Inhibitor SAR: 4'-Methoxy vs. 3'-Methoxy Regioisomer Comparison in Isothiocyanate Conjugates

When the 3'-fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine scaffold is elaborated into an isothiocyanate-bearing NAAA inhibitor via the 4-amine handle (US9963444 Example 62; BDBM393361), the resulting compound exhibits an IC₅₀ > 1,000 nM against human NAAA in a fluorogenic substrate assay [1]. In stark contrast, the regioisomeric derivative built from 3-fluoro-3'-methoxy-[1,1'-biphenyl]-4-amine (CAS 867287-99-8; Example 78; BDBM393377) yields an IC₅₀ of 0.470 nM in the identical fluorescence-based assay using activated human NAAA with PAMCA and N-4-methylcoumarin substrate (90 min incubation) [2]. This represents an approximate 2,128-fold difference in potency attributable solely to the methoxy positional isomerism on the distal phenyl ring. A third comparator, the 4'-fluoro analog lacking the methoxy group (Example 77; BDBM393376), yields an IC₅₀ of 0.680 nM in the same fluorescence assay and 55 nM in the HTS-configured assay [3].

NAAA inhibition Inflammation Pain Structure-Activity Relationship

KAT6A Histone Acetyltransferase Inhibition: Potency Achieved with 3'-Fluoro-4'-methoxy-biphenyl Sulfonamide Derivative

The 3'-fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine scaffold, when elaborated via the 4-amine into a sulfonamide-linked benzofuran-2-carboxamide (WO2022081807, Example 198; BDBM534091), yields a KAT6A inhibitor with an IC₅₀ of 12 nM in a TR-FRET-based assay [1]. For context, the unoptimized lead compound in the same patent series (Example 3; BDBM533868) exhibits an IC₅₀ of 8.10 nM under identical assay conditions, indicating that the 3'-fluoro-4'-methoxy biphenyl scaffold supports potent target engagement within 4-fold of the series benchmark [2]. The free amine building block therefore enables rapid access to low-nanomolar KAT6A inhibitors when incorporated as the biphenyl sulfonamide component.

KAT6A Epigenetics Cancer Histone acetyltransferase

Physicochemical Differentiation: Predicted pKa and logP Comparison Against 4-Aminobiphenyl and 4'-Fluoro-4-aminobiphenyl

The combined electron-withdrawing 3'-fluoro and electron-donating 4'-methoxy substituents modulate the physicochemical profile of the 4-aminobiphenyl core. The target compound (measured as 2-fluoro-4-(4-methoxyphenyl)aniline) has a predicted ACD/LogP of 2.89 and an ACD/LogD (pH 7.4) of 2.85, with a predicted density of 1.2±0.1 g/cm³ and boiling point of 336.8±32.0 °C at 760 mmHg . By comparison, unsubstituted 4-aminobiphenyl has a measured pKa of 4.35 (conjugate acid, 18 °C in H₂O) [1] and a lower molecular weight (169.23 vs. 217.24 g/mol), while 4'-fluoro-4-aminobiphenyl has a predicted pKa of 3.99±0.10 and a boiling point of 306.6±17.0 °C . The QSPR-predicted pKa for the target compound is approximately 4.47 [2], reflecting the modest base-weakening effect of the 3'-fluoro substituent partially offset by the electron-donating 4'-methoxy group. The increased logP (2.89 vs. ~2.63 for 4-aminobiphenyl) indicates enhanced lipophilicity relevant to membrane permeability considerations.

Physicochemical properties Drug-likeness pKa logP

Mutagenicity Risk Profile: Class-Level Inference for Fluorinated 4-Aminobiphenyl Derivatives

Unsubstituted 4-aminobiphenyl is a known human carcinogen and is consistently active in the Ames bacterial mutagenicity assay across multiple tester strains (TA98, TA100, TA1535, TA1538) [1]. Quantum mechanical calculations and rational design efforts have demonstrated that specific substitution patterns on the 4-aminobiphenyl core can abrogate Ames mutagenicity, with electron-withdrawing substituents on the distal ring reducing the propensity for metabolic N-hydroxylation—a key bioactivation step . While no direct Ames data have been published for 3'-fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine specifically, the presence of the electron-withdrawing 3'-fluoro substituent, combined with the steric and electronic effects of the 4'-methoxy group, is consistent with the design principles for non-mutagenic 4-aminobiphenyl analogs . This class-level inference suggests a more favorable safety profile for handling and downstream biological testing compared to the unsubstituted parent compound.

Mutagenicity Ames test Safety Drug discovery

Synthetic Versatility: Free 4-Amine Handle Supports Diverse Derivatization Chemistries

The unsubstituted 4-amine group on 3'-fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine enables direct derivatization through multiple robust synthetic transformations. In published patent examples, this amine has been elaborated into: (a) sulfonamides via reaction with sulfonyl chlorides (WO2022081807 Example 198, KAT6A inhibitor IC₅₀ = 12 nM) [1]; (b) isothiocyanates via thiophosgene or CS₂-based methods (US9963444 Example 62, J. Med. Chem. 2021) [2]; (c) benzyl ether-linked conjugates through reductive amination or O-alkylation [2]; and (d) carboxamides via standard amide coupling protocols [1]. By contrast, the 3-fluoro-3'-methoxy regioisomer (CAS 867287-99-8) has not been reported in equivalent patent applications as of the search date, indicating that the 3'-fluoro-4'-methoxy substitution pattern has a more extensively validated track record in published medicinal chemistry programs . The compound is commercially supplied as a building block (category classification) at 97% purity with QC documentation including NMR, HPLC, and GC from multiple vendors [3].

Synthetic chemistry Building block Derivatization Medicinal chemistry

Optimal Procurement and Application Scenarios for 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine Based on Quantitative Differentiation Evidence


Scenario 1: NAAA Inhibitor Lead Optimization Requiring Distinct SAR Space from High-Potency 3'-Methoxy Congeners

For teams pursuing N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors for inflammatory and pain indications, 3'-fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine provides a moderate-activity starting scaffold (derivative IC₅₀ > 1,000 nM) that is clearly differentiated from the sub-nanomolar 3'-methoxy regioisomer series (IC₅₀ = 0.470 nM) . This property is valuable when exploring a distinct IP space or when seeking to attenuate target potency for selectivity optimization. The isothiocyanate derivatization route is well-precedented in the primary literature and patent filings [1].

Scenario 2: KAT6A Histone Acetyltransferase Inhibitor Programs Requiring Low-Nanomolar Biphenyl Sulfonamide Components

As demonstrated in WO2022081807 Example 198, the 3'-fluoro-4'-methoxy biphenyl sulfonamide derivative achieves an IC₅₀ of 12 nM against KAT6A, within 1.5-fold of the series benchmark compound . Medicinal chemistry teams developing epigenetic therapies targeting KAT6A (MYST3) for oncology indications should procure this building block for sulfonamide library synthesis. The free amine enables direct coupling with sulfonyl chloride-functionalized benzofuran or related heterocyclic cores .

Scenario 3: Physicochemical Property Optimization in Biphenylamine-Containing Lead Series

When a lead series requires fine-tuning of lipophilicity and basicity within the biphenylamine chemotype, the 3'-fluoro-4'-methoxy substitution pattern offers a predictable modulation: LogP of 2.89 (ACD/Labs) and pKa of approximately 4.47 versus 4.35 for unsubstituted 4-aminobiphenyl [1]. The increased lipophilicity (ΔlogP ≈ +0.26) and slightly elevated pKa (ΔpKa ≈ +0.12) relative to the parent scaffold provide incremental adjustments for optimizing membrane permeability and ionization state at physiological pH, while the higher boiling point (336.8 vs. 306.6 °C for 4'-fluoro-4-aminobiphenyl) indicates reduced volatility beneficial for safe laboratory handling [2].

Scenario 4: Building Block Procurement for Parallel SAR Exploration Across Multiple Targets

For CROs and medicinal chemistry groups conducting parallel library synthesis, 3'-fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine is commercially available at 97–98% purity with batch-specific QC documentation (NMR, HPLC, GC) from multiple vendors . Its validated track record across at least two distinct target classes (NAAA hydrolase and KAT6A acetyltransferase) reduces the risk of synthetic dead-ends, and the documented derivatization protocols (sulfonamide, isothiocyanate, amide, and ether formation) provide immediate synthetic entry points [1]. The well-precedented nature of this building block, combined with the clear SAR differentiation from the 3'-methoxy regioisomer, supports its inclusion in focused compound libraries where distinct substitution patterns are deliberately sampled for SAR exploration [2].

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